molecular formula C3H5Cl2OP B075532 Allylphosphonic dichloride CAS No. 1498-47-1

Allylphosphonic dichloride

Cat. No.: B075532
CAS No.: 1498-47-1
M. Wt: 158.95 g/mol
InChI Key: LTHAMOYJECKDMD-UHFFFAOYSA-N
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Description

Allylphosphonic dichloride is an organophosphorus compound with the molecular formula C₃H₅Cl₂OP and a molecular weight of 158.951. It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms, an oxygen atom, and an allyl group (a three-carbon chain with a double bond). This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylphosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained. The general reaction is as follows:

PCl3+C3H5OHC3H5PCl2O+HCl\text{PCl}_3 + \text{C}_3\text{H}_5\text{OH} \rightarrow \text{C}_3\text{H}_5\text{PCl}_2\text{O} + \text{HCl} PCl3​+C3​H5​OH→C3​H5​PCl2​O+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl alcohol are combined under optimized conditions. The process may include steps to purify the product and remove any by-products or impurities .

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.

    Addition Reactions: The double bond in the allyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Addition: Electrophiles like halogens or hydrogen halides.

Major Products:

Scientific Research Applications

Allylphosphonic dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of allylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The allyl group can undergo addition reactions due to the presence of the double bond. These reactions enable the compound to modify other molecules and form new chemical bonds .

Comparison with Similar Compounds

    Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of an allyl group.

    Methylphosphonic dichloride: Contains a methyl group instead of an allyl group.

    Ethylphosphonic dichloride: Contains an ethyl group instead of an allyl group.

Uniqueness: Allylphosphonic dichloride is unique due to the presence of the allyl group, which imparts different reactivity compared to its phenyl, methyl, and ethyl counterparts. The double bond in the allyl group allows for additional types of reactions, such as addition reactions, which are not possible with the other compounds .

Properties

IUPAC Name

3-dichlorophosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAMOYJECKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164384
Record name Allylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-47-1
Record name P-2-Propen-1-ylphosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1498-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylphosphonic dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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